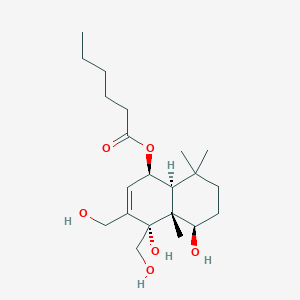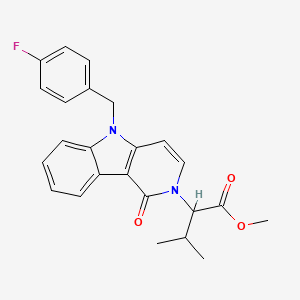
Amycolatopsin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amycolatopsin C is a glycosylated polyketide macrolide isolated from the soil bacterium Amycolatopsis sp. MST-108494. This compound, along with Amycolatopsin A and B, exhibits significant antimycobacterial activity, particularly against Mycobacterium bovis and Mycobacterium tuberculosis . This compound is part of a rare class of secondary metabolites closely related to apoptolidins and ammocidins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amycolatopsin C is typically obtained through fermentation of the Amycolatopsis sp. MST-108494 strain. The fermentation process involves optimizing media conditions to enhance the production of this secondary metabolite . The compound is then extracted and purified using chemical fractionation techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The optimization of fermentation conditions, including nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield. Post-fermentation, the compound is isolated and purified through a series of chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Amycolatopsin C undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups enhances its antimycobacterial properties.
Hydrolysis: Hydrolysis of the disaccharide moiety reduces cytotoxicity towards mammalian cells.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Hydrolysis: Acidic or enzymatic hydrolysis is employed to cleave the disaccharide moiety.
Major Products Formed
Aplicaciones Científicas De Investigación
Amycolatopsin C has several scientific research applications:
Mecanismo De Acción
Amycolatopsin C exerts its effects by inhibiting the growth of Mycobacterium species. The compound targets specific enzymes involved in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall . This inhibition disrupts cell wall synthesis, leading to bacterial cell death .
Comparación Con Compuestos Similares
Amycolatopsin C is closely related to other glycosylated polyketides such as apoptolidins and ammocidins . These compounds share similar structural features and biological activities but differ in their glycosylation patterns and specific hydroxylation sites . The unique hydroxylation of this compound enhances its antimycobacterial properties while reducing cytotoxicity compared to its analogs .
List of Similar Compounds
- Apoptolidins
- Ammocidins
- Rifamycin glycosides
Propiedades
Fórmula molecular |
C47H76O17 |
|---|---|
Peso molecular |
913.1 g/mol |
Nombre IUPAC |
(3E,5Z,7Z,11E,13E)-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-20-[(1R)-1-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C47H76O17/c1-25-17-26(2)19-34(49)36(58-11)23-35(30(6)47(55)43(60-13)42(52)46(8,54)37(64-47)15-14-16-56-9)62-44(53)29(5)21-33(57-10)22-32(24-48)20-28(4)40(27(3)18-25)63-45-39(51)38(50)41(59-12)31(7)61-45/h17-22,28,30-31,34-43,45,48-52,54-55H,14-16,23-24H2,1-13H3/b25-17+,26-19?,27-18+,29-21+,32-20-,33-22-/t28?,30-,31-,34?,35?,36?,37-,38-,39-,40?,41-,42-,43-,45-,46-,47+/m1/s1 |
Clave InChI |
VTVRDHRYRTVEOZ-HFPDYHEDSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC\2C(/C=C(/C=C(/C=C(/C(=O)OC(CC(C(C=C(/C=C(/C=C2\C)\C)C)O)OC)[C@@H](C)[C@]3([C@@H]([C@H]([C@]([C@H](O3)CCCOC)(C)O)O)OC)O)\C)\OC)\CO)C)O)O)OC |
SMILES canónico |
CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)O)O)OC)O)C)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2E)-2-[(2E)-2-[2-[4-[4-[(5-amino-3,4,6-trihydroxyoxan-2-yl)methylamino]butoxy]phenoxy]-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B10821891.png)
![12-[1-[4-[2-[[1-[2-[2-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10821909.png)
![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B10821911.png)











